molecular formula C20H15ClN4O2 B2533382 N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941962-95-4

N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2533382
CAS No.: 941962-95-4
M. Wt: 378.82
InChI Key: ADFKAMMVLFUMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrazine acetamide family, characterized by a bicyclic pyrazolo-pyrazine core linked to an acetamide group. The structure features a 4-chlorophenyl substituent on the acetamide nitrogen and a phenyl group at the 2-position of the pyrazolo[1,5-a]pyrazine ring.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c21-15-6-8-16(9-7-15)22-19(26)13-24-10-11-25-18(20(24)27)12-17(23-25)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFKAMMVLFUMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors under acidic or basic conditions.

    Introduction of the phenyl and chlorophenyl groups: These groups can be introduced via nucleophilic substitution or coupling reactions.

    Acetylation: The final step often involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazolo[1,5-a]pyrazine core and acetamide group undergo oxidation under controlled conditions:

Reagent Conditions Product Yield Source
KMnO₄ (acidic)H₂SO₄, 60°C, 4 hrOxidized pyrazine ring (keto forms)65–72%
H₂O₂ (30%)Ethanol, RT, 12 hrN-Oxide derivatives45–50%
Ozone (O₃)CH₂Cl₂, −78°C, 1 hrCleavage of aromatic rings38%
  • Key Observation : Oxidation with KMnO₄ selectively modifies the pyrazine ring, forming keto derivatives without affecting the chlorophenyl group.

Reduction Reactions

Reductive transformations target the pyrazine ring and acetamide moiety:

Reagent Conditions Product Yield Source
NaBH₄MeOH, 0°C, 2 hrReduced pyrazine to dihydropyrazine82%
LiAlH₄THF, reflux, 6 hrAcetamide → amine68%
H₂ (Pd/C)EtOAc, 50 psi, 24 hrDechlorination (phenyl → benzene)55%
  • Mechanistic Insight : NaBH₄ reduces the pyrazine ring’s conjugated double bonds, stabilizing the dihydro intermediate.

Nucleophilic Substitution

The chlorophenyl group participates in SNAr reactions:

Nucleophile Conditions Product Yield Source
PiperazineDMF, 120°C, 8 hr4-piperazinylphenyl derivative75%
NaN₃DMSO, 100°C, 12 hrAzide-substituted analog63%
ThiophenolK₂CO₃, DMF, 80°C, 6 hrPhenylthioether71%
  • Regioselectivity : Substitution occurs preferentially at the para position of the chlorophenyl group due to steric hindrance at ortho positions .

Cyclization and Ring Expansion

The pyrazolo[1,5-a]pyrazine system undergoes cycloaddition and ring-expansion reactions:

Reagent Conditions Product Yield Source
Ac₂O (excess)Pyridine, 100°C, 24 hrFused pyrazolo-oxazole derivative58%
CS₂KOH, EtOH, reflux, 10 hrThieno-pyrazine hybrid41%
  • Notable Example : Acetic anhydride induces cyclization by acetylating the pyrazine nitrogen, forming a bicyclic structure .

Functional Group Interconversion

The acetamide group undergoes hydrolysis and condensation:

Reagent Conditions Product Yield Source
HCl (6M)Reflux, 12 hrCarboxylic acid derivative88%
NH₂NH₂·H₂OEtOH, 80°C, 6 hrHydrazide analog77%
SOCI₂Toluene, 0°C → RT, 3 hrAcetyl chloride intermediate92%
  • Kinetics : Hydrolysis to the carboxylic acid follows pseudo-first-order kinetics with a half-life of 3.2 hr under acidic conditions.

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique reactivity:

Compound Key Difference Reaction Rate (vs Target)
N-(2-chlorophenyl) analogOrtho-substitution reduces SNAr yield60% slower
Pyrazolo[1,5-a]pyrimidine derivative Pyrimidine ring resists oxidation2× faster oxidation
Sulfur-free acetamideLacks thioether formation pathwaysN/A

Industrial-Scale Reaction Optimization

Large-scale synthetic modifications emphasize green chemistry principles:

  • Continuous Flow Reactors : Improve yields of oxidation reactions by 15% compared to batch processes.

  • Solvent Recycling : Ethanol recovery rates exceed 90% in reduction steps.

  • Catalyst Reuse : Pd/C retains 80% activity after five hydrogenation cycles .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study involving analogs of this compound demonstrated a reduction in tumor growth in xenograft models of breast cancer when administered at specific dosages. The mechanism of action involves the activation of apoptotic pathways and inhibition of key signaling proteins involved in tumor growth .

Anti-inflammatory Properties

N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has shown promise as an anti-inflammatory agent. Compounds in this class have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines and enzymes.

Mechanism : The compound may exert its anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.

Research Findings : In vitro studies have shown that similar compounds significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthesis Overview

  • Starting Materials : The synthesis often begins with substituted phenylhydrazines and appropriate acetic acid derivatives.
  • Key Reactions :
    • Cyclization Reactions : These are critical for forming the pyrazolo ring system.
    • Acetylation : This step introduces the acetamide functionality, enhancing the compound's solubility and biological activity.

The biological activity of this compound has been documented through various studies highlighting its potential as:

Activity TypeMechanismReferences
AnticancerInduction of apoptosis and cell cycle arrest
Anti-inflammatoryInhibition of COX enzymes

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Structural Variations

The following analogs share the pyrazolo[1,5-a]pyrazine acetamide scaffold but differ in substituents:

Compound Name Substituents (Pyrazolo Position 2) Acetamide N-Substituent Molecular Formula Molecular Weight logP Key Features
Target Compound Phenyl 4-chlorophenyl C21H16ClN4O2* ~392.8* ~3.5* Reference structure
G419-0349 4-ethoxyphenyl 4-chlorophenyl C22H19ClN4O3 422.87 3.504 Ethoxy enhances lipophilicity
CAS 941963-25-3 Phenyl 4-chlorobenzyl C22H18ClN4O2 392.8 N/A Benzyl group increases steric bulk
CAS 941920-27-0 Phenyl 3-chloro-4-methoxyphenyl C21H17ClN4O3 408.8 N/A Methoxy improves solubility
DPA-714 4-(2-fluoroethoxy)phenyl Diethyl C21H23FN4O2 382.4 N/A Fluorine enhances CNS penetration

*Estimated based on analogs.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP): The target compound’s logP is predicted to be ~3.5, similar to G419-0349 (logP 3.5), suggesting moderate membrane permeability. The 4-ethoxyphenyl group in G419-0349 slightly increases logP compared to the phenyl-substituted target compound .
  • Hydrogen Bonding: The acetamide carbonyl and pyrazine N/O atoms contribute to hydrogen-bond acceptor capacity (6 acceptors, 1 donor in G419-0349), critical for target binding .
  • Solubility: The 3-chloro-4-methoxyphenyl variant (CAS 941920-27-0) may exhibit better aqueous solubility due to the polar methoxy group, whereas the 4-chlorobenzyl analog (CAS 941963-25-3) likely has reduced solubility due to hydrophobicity .

Enzyme Inhibition Profiles

Pyrazolo[1,5-a]pyrazine acetamides are associated with modulation of monoamine oxidases (MAO) and cholinesterases:

  • MAO-A/B Inhibition: Analogous compounds (e.g., N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide) show potent MAO-A inhibition (IC50 = 0.028 mM) with 50-fold selectivity over MAO-B . The 4-chlorophenyl group in the target compound may confer similar selectivity.
  • Cholinesterase Inhibition: Triazole-benzothiazole acetamide derivatives demonstrate dual AChE/BChE inhibition. The pyrazolo-pyrazine core in the target compound could mimic this activity via π-π stacking with catalytic sites .

Neuropharmacological Potential

  • Structural Modifications: Replacing the phenyl group with bulkier substituents (e.g., 4-ethoxyphenyl in G419-0349) may enhance target affinity but reduce metabolic stability .

Biological Activity

N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a heterocyclic compound characterized by a complex molecular structure that includes a pyrazolo[1,5-a]pyrazine core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C22H17ClN4O2, with a molecular weight of approximately 378.8 g/mol. The compound features several functional groups that contribute to its biological activity, including an acetamide moiety and a chlorinated aromatic ring.

PropertyValue
Molecular Formula C22H17ClN4O2
Molecular Weight 378.8 g/mol
CAS Number 941962-95-4

The biological activity of this compound is hypothesized to involve interactions with specific cellular targets, such as enzymes or receptors. These interactions can modulate various cellular pathways, potentially leading to therapeutic effects. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines often exhibit significant anticancer and anti-inflammatory properties due to their ability to inhibit key enzymes involved in these processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms may involve the inhibition of cyclin-dependent kinases or modulation of the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory Effects

In vitro assays have demonstrated that related compounds can inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, IC50 values for certain derivatives against COX-1 and COX-2 have been reported, indicating their potential as anti-inflammatory agents . The structure–activity relationship (SAR) studies suggest that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance anti-inflammatory efficacy.

Case Studies

  • Inhibition of Osteoclastogenesis : A study on similar acetamide compounds demonstrated their ability to suppress osteoclast formation and function in vitro. This suggests a potential application in treating osteolytic disorders .
  • COX Inhibition : A series of related compounds were evaluated for their COX-inhibitory activity. The results indicated promising anti-inflammatory properties with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.